molecular formula C15H15BrClNO2S B7440367 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B7440367
M. Wt: 388.7 g/mol
InChI Key: RQTQZAIFJNZHRG-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzene ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine (Cl₂) under similar conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated and brominated benzene derivative with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The presence of bromine and chlorine atoms may also influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
  • 4-chloro-N-(5-bromo-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide
  • N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide

Uniqueness

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring This unique structure can result in distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrClNO2S/c1-9-4-5-12(17)8-14(9)18-21(19,20)15-7-10(2)13(16)6-11(15)3/h4-8,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQZAIFJNZHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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